molecular formula C9H4BrF2NS B3294089 2-Bromo-4-(3,5-difluorophenyl)thiazole CAS No. 886367-95-9

2-Bromo-4-(3,5-difluorophenyl)thiazole

Cat. No.: B3294089
CAS No.: 886367-95-9
M. Wt: 276.1 g/mol
InChI Key: OTCAKIVDDIVQEG-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,5-difluorophenyl)thiazole (CAS 886367-95-9) is a versatile brominated heterocyclic building block with significant importance in medicinal chemistry and anticancer agent discovery. This compound features a thiazole core substituted at the 2-position with a bromine atom and at the 4-position with a 3,5-difluorophenyl group, giving it a molecular formula of C 9 H 4 BrF 2 NS and a molecular weight of 276.10 g/mol . The primary research value of this compound lies in its role as a critical synthetic intermediate for the construction of complex thiazole-based stilbene analogs. These analogs are designed and evaluated as potential DNA topoisomerase IB (Top1) inhibitors . Top1 is an essential nuclear enzyme overexpressed in various cancer cell lines, making it a prominent cellular target for anticancer agent development . The 2-bromo moiety on the thiazole ring is a key reactive site that enables further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Wittig-Horner reaction, to generate diverse compound libraries for biological screening . The 3,5-difluorophenyl substituent is of particular interest, as the high electronegativity of the fluorine atoms can enhance π-π stacking interactions with DNA bases, potentially improving the compound's binding affinity and inhibitory potency . Researchers utilize this intermediate in the synthesis of novel scaffolds aimed at overcoming the limitations of existing Top1 inhibitors, such as camptothecin derivatives, which often suffer from poor chemical stability and drug resistance . For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is strictly for laboratory research applications and is not suitable for human or veterinary use.

Properties

IUPAC Name

2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NS/c10-9-13-8(4-14-9)5-1-6(11)3-7(12)2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCAKIVDDIVQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,5-difluorophenyl)thiazole typically involves the reaction of 3,5-difluoroaniline with bromine and sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,5-difluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

2-Bromo-4-(3,5-difluorophenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,5-difluorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The thiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-bromo-4-(3,5-difluorophenyl)thiazole and related thiazole derivatives are summarized below:

Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (2), 3,5-difluorophenyl (4) C₉H₅BrF₂NS ~258.0 High reactivity at Br (2); used in cross-coupling reactions
2-Bromo-4-(3,5-dimethylphenyl)thiazole Br (2), 3,5-dimethylphenyl (4) C₁₁H₁₀BrNS 268.17 Lipophilic due to methyl groups; industrial research applications
5-Bromo-2-(3-fluorophenyl)thiazole Br (5), 3-fluorophenyl (2) C₉H₅BrFNS 238.97 Electron-withdrawing F enhances electrophilic substitution at C-5
4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole Br (4), methylthio (2), hydrazonoethyl (5) C₁₂H₁₁BrFN₃S₂ 360.26 Oil-like consistency; used in heterocyclic synthesis

Reactivity and Stability

  • Bromine Position : Bromine at position 2 (target compound) exhibits higher reactivity in nucleophilic substitutions compared to bromine at positions 4 or 3. For example, bromine at position 2 in imidazo[2,1-b][1,3,4]thiadiazole derivatives undergoes rapid substitution with secondary amines .
  • In contrast, 3,5-dimethylphenyl () enhances lipophilicity, favoring membrane permeability in bioactive molecules .
  • Physical State : The hydrazone-containing derivative () exists as a viscous oil due to reduced crystallinity from bulky substituents, whereas simpler analogs (e.g., ) are typically solids .

Research Findings and Implications

  • Electronic Modulation : Fluorine substituents (target compound) reduce π-electron density, altering binding affinities in receptor-ligand interactions compared to methyl groups .
  • Synthetic Pathways : Brominated thiazoles are often synthesized via cyclization of α-bromo ketones with thioamides, with fluorine substituents introduced via pre-functionalized aryl precursors .

Biological Activity

2-Bromo-4-(3,5-difluorophenyl)thiazole is a thiazole derivative with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This compound features a bromine atom and two fluorine atoms on the phenyl ring, which may enhance its biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a series of reactions that include cyclization and halogenation. The thiazole ring structure is crucial for its biological properties, as it can participate in various chemical reactions that lead to the formation of more complex molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a related series of thiazole-based compounds demonstrated significant inhibitory activity against DNA topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair. Compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The following table summarizes the cytotoxicity data for relevant thiazole derivatives:

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Related Thiazole Compound AMCF-70.78
Related Thiazole Compound BHCT1160.62

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focused on novel thiazole derivatives indicated that certain compounds exhibited potent antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole . The minimum inhibitory concentrations (MICs) for selected compounds are shown below:

CompoundC. albicans MIC (µg/mL)C. parapsilosis MIC (µg/mL)
This compoundTBDTBD
Fluconazole31.2415.62

The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For example, molecular docking studies suggest that thiazoles can act as non-competitive inhibitors of enzymes such as lanosterol C14α-demethylase in fungi .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of thiazole derivatives found that those with bromine and fluorine substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The presence of these halogens was correlated with increased interaction with target proteins involved in cell division .
  • Antifungal Properties : In vitro tests showed that certain thiazole derivatives could disrupt fungal cell membrane integrity, leading to cell death. This was confirmed through fluorescence microscopy and further supported by molecular docking studies that elucidated the binding interactions between the compounds and their targets .

Q & A

Q. What are the thermal decomposition pathways of this compound under reaction conditions?

  • Methodology : Perform TGA-MS to identify decomposition products (e.g., HBr release at >327 K). Optimize synthetic steps (e.g., lower reflux temperatures) to prevent degradation .

Q. Tables for Quick Reference

Property Value/Technique Reference
Melting Point327–328 K
1H^1H NMR (DMSO-d6)δ 7.40–8.16 (aromatic protons)
Crystal SystemMonoclinic, space group P21/cP2_1/c
π-π Interaction Distance3.815 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(3,5-difluorophenyl)thiazole
Reactant of Route 2
2-Bromo-4-(3,5-difluorophenyl)thiazole

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